molecular formula C15H17NO5 B1368581 trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735275-03-3

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1368581
CAS No.: 735275-03-3
M. Wt: 291.3 g/mol
InChI Key: ZBGLYSOHRIXRFD-WCQYABFASA-N
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Description

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H17NO5 This compound features a cyclohexane ring substituted with a carboxylic acid group and a 2-oxo-2-(4-nitrophenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-nitrobenzaldehyde.

    Aldol Condensation: Cyclohexanone undergoes aldol condensation with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate product.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature Control: Maintaining precise temperature conditions to ensure the desired stereochemistry and minimize side reactions.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring or the nitrophenyl group.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Alcohols for esterification, amines for amidation.

Major Products Formed:

    Oxidation: Formation of ketones or further oxidized products.

    Reduction: Formation of trans-2-[2-Amino-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Biochemical Studies: Used in studies to understand the interactions of similar compounds with biological targets.

Industry:

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through various pathways:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

    trans-4-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: Similar structure but with a different position of the nitrophenyl group.

    trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid: Similar structure but with a different position of the nitrophenyl group.

Uniqueness:

    Structural Specificity: The specific positioning of the nitrophenyl group and the carboxylic acid group in trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid imparts unique chemical and biological properties.

    Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from its analogs, making it valuable for specific applications in research and industry.

Biological Activity

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid (CAS Number: 735275-03-3) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H17NO5
  • Molecular Weight : 291.31 g/mol
  • IUPAC Name : (1S,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • CAS Number : 735275-03-3

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-nitrobenzaldehyde, followed by oxidation and esterification processes. The compound can undergo various chemical reactions, such as:

  • Oxidation : Converts the compound into corresponding oxo derivatives.
  • Reduction : Can reduce the nitro group to an amino group.
  • Substitution : Participates in reactions where functional groups are replaced.

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory properties . Below is a summary of its biological activities based on various studies:

Activity Type Description Reference
AntimicrobialDemonstrated effective inhibition against several bacterial strains, suggesting potential as an antimicrobial agent.
Anti-inflammatoryExhibited properties that may reduce inflammation in cellular models, indicating therapeutic potential in inflammatory diseases.
CytotoxicityShowed cytotoxic effects on cancer cell lines, warranting further investigation for cancer treatment applications.

The mechanism of action for this compound involves interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing signaling pathways related to inflammation and microbial resistance.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a broad-spectrum antimicrobial agent.
    • Tested Strains : E. coli, S. aureus
    • MIC Values : 32 µg/mL for E. coli; 16 µg/mL for S. aureus.
    This study highlights the compound's promising role in developing new antimicrobial therapies.
  • Anti-inflammatory Effects :
    In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
    • Cytokines Measured : TNF-alpha, IL-6
    • Reduction Percentage : Up to 50% at 100 µM concentration.
    These findings suggest that this compound could be beneficial in treating inflammatory conditions.

Properties

IUPAC Name

(1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(10-5-7-12(8-6-10)16(20)21)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGLYSOHRIXRFD-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641396
Record name (1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-03-3
Record name rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735275-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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